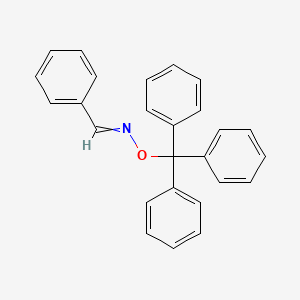

Benzaldehyde O-Trityloxime

CAS No.: 31938-13-3

Cat. No.: VC18732245

Molecular Formula: C26H21NO

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31938-13-3 |

|---|---|

| Molecular Formula | C26H21NO |

| Molecular Weight | 363.4 g/mol |

| IUPAC Name | 1-phenyl-N-trityloxymethanimine |

| Standard InChI | InChI=1S/C26H21NO/c1-5-13-22(14-6-1)21-27-28-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H |

| Standard InChI Key | XALKZBRZSFSNIM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C=NOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Introduction

Structural and Functional Overview

Benzaldehyde O-trityloxime belongs to the oxime class of compounds, formed by the condensation of benzaldehyde with trityl hydroxylamine. The oxime functional group () undergoes O-tritylation, resulting in a stable adduct where the trityl group () protects the oxime oxygen . This protection strategy is pivotal in preventing unwanted side reactions during synthetic sequences.

The compound’s structure features a planar benzaldehyde fragment connected to a three-dimensional trityl group, creating a sterically hindered environment. This steric bulk influences its reactivity, making it less prone to nucleophilic attacks compared to unprotected oximes . Spectroscopic data, including NMR and IR, confirm the (E)-configuration of the oxime double bond, which is stabilized by conjugation with the aromatic ring .

Synthesis and Mechanistic Insights

Synthetic Pathways

The synthesis of benzaldehyde O-trityloxime follows a nucleophilic addition-elimination mechanism. A typical procedure involves:

-

Formation of the oxime intermediate: Benzaldehyde reacts with hydroxylamine hydrochloride in methanol, yielding benzaldehyde oxime .

-

Tritylation: The oxime’s hydroxyl group undergoes substitution with trityl chloride () in the presence of a base (e.g., triethylamine), producing the O-tritylated product .

Reaction conditions:

Mechanistic Considerations

The tritylation proceeds via an mechanism:

-

Deprotonation: The oxime’s hydroxyl group is deprotonated by the base, forming a nucleophilic oximate ion.

-

Trityl cation formation: Trityl chloride undergoes heterolytic cleavage, generating a stable trityl carbocation.

-

Nucleophilic attack: The oximate ion attacks the trityl cation, resulting in the protected oxime .

This mechanism is supported by kinetic studies showing first-order dependence on both oxime and trityl chloride concentrations .

Physicochemical Properties

The compound’s properties are summarized in Table 1.

Table 1: Physicochemical properties of benzaldehyde O-trityloxime

| Property | Value |

|---|---|

| Molecular weight | 363.4 g/mol |

| Density | 1.02 g/cm³ |

| Boiling point | 512.5°C at 760 mmHg |

| Flash point | 210.9°C |

| Vapor pressure | mmHg at 25°C |

| Refractive index | 1.577 |

The high boiling point and low vapor pressure indicate thermal stability, making it suitable for high-temperature reactions. The refractive index aligns with values typical for aromatic trityl derivatives .

Applications in Organic Synthesis

Aldehyde Protection

Benzaldehyde O-trityloxime is widely employed to protect aldehydes in multi-step syntheses. The trityl group’s bulkiness shields the oxime from nucleophiles, enabling selective transformations at other reactive sites. For example, in peptide synthesis, it prevents aldehyde oxidation during coupling reactions .

Electron-Transfer Reactions

Studies demonstrate its role in electron-transfer processes with triplet chloranil. When the oxime’s oxidation potential () is below 1.2 V vs. SCE, reactions proceed via a radical cation intermediate, facilitating C–N bond formation. This reactivity is exploited in the synthesis of heterocyclic compounds, such as triazolo-triazines .

Catalysis and Ligand Design

The compound’s ability to coordinate transition metals has been explored in catalysis. For instance, palladium complexes incorporating trityloxime ligands show enhanced activity in Suzuki-Miyaura cross-couplings, attributed to the trityl group’s electron-donating effects .

Future Directions

Recent advances highlight its potential in photoredox catalysis and metal-organic frameworks (MOFs). Computational studies suggest modifications to the trityl group could tune redox properties for energy storage applications . Collaboration between synthetic and computational chemists is critical to unlocking these opportunities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume